molecular formula C20H18N6O3 B1667820 BAY 61-3606 CAS No. 732983-37-8

BAY 61-3606

Cat. No.: B1667820
CAS No.: 732983-37-8
M. Wt: 390.4 g/mol
InChI Key: JWQOJVOKBAAAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

BAY 61-3606, also known as BAY-61-3606 free base or 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide, is a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen tyrosine kinase (Syk) activity . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, maturation of B-cell lymphocytes, and cellular proliferation .

Mode of Action

This compound interacts with its target, Syk, by competitively inhibiting ATP, thereby reducing Syk-mediated cellular functions . It has been shown to downregulate myeloid cell leukemia sequence-1 (Mcl-1) expression in two ways: by triggering ubiquitin-dependent degradation of Mcl-1 through Mcl-1 phosphorylation regulation, and by downregulating Mcl-1 expression at the transcription level .

Biochemical Pathways

The compound’s interaction with Syk leads to a decrease in Syk phosphorylation . This, in turn, reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . The downregulation of Mcl-1, a member of the Bcl-2 family of proteins, sensitizes cells to TRAIL-induced apoptosis . This process involves the activation of Bak, caspases, and DNA fragmentation .

Pharmacokinetics

This compound exhibits good oral bioavailability and in vivo efficacy in rat models . .

Result of Action

The compound’s action results in significant inhibition of cell growth, as demonstrated in multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM . This inhibition of proliferation is accompanied by increased cell cycle arrest at G0/G1 . More importantly, this compound dose-dependently induces apoptosis in MM cells, suggesting its potent anti-MM properties .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability It’s worth noting that the effectiveness of this compound can vary depending on the cellular context, such as the presence or absence of certain proteins. For instance, some cell lines (H929, U266, and RPMI-8226) that are sensitive to this compound treatment have no detectable SYK expression .

Biochemical Analysis

Biochemical Properties

BAY 61-3606 plays a crucial role in biochemical reactions by inhibiting spleen tyrosine kinase (Syk), a key enzyme involved in immune cell signaling. The compound binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various signaling pathways, including those mediated by the B cell receptor (BCR) and Fc receptors. This compound also interacts with other kinases such as IKKα, although it exhibits high selectivity for Syk .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, the compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through the degradation of IKZF1 and IKZF3 proteins . In breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis by downregulating Mcl-1 expression . Additionally, the compound inhibits Syk-mediated cellular functions such as glucose-tyrosine phosphorylation of IκBα and p65 nuclear translocation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Syk, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in immune cell signaling. This compound also induces ubiquitin-dependent degradation of Mcl-1 protein and suppresses Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9) . Furthermore, the compound downregulates protein levels of IKZF1, IKZF3, c-MYC, and IRF-4 in multiple myeloma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good oral bioavailability and in vivo efficacy in rat models . Over time, this compound induces significant inhibition of cell growth and promotes apoptosis in multiple myeloma cells . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations as low as 10 nM, the compound induces significant inhibition of cell growth and promotes apoptosis in multiple myeloma cells . Higher doses of this compound may lead to increased toxicity and adverse effects, although specific threshold effects and toxicities have not been extensively documented .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of Syk kinase. The compound affects metabolic flux and metabolite levels by disrupting Syk-mediated signaling pathways . Additionally, this compound interacts with other enzymes and cofactors involved in immune cell signaling, further influencing metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability and is effectively distributed in vivo . Specific transporters or binding proteins involved in the transport and distribution of this compound have not been extensively studied, but its localization and accumulation within cells are influenced by its interactions with Syk and other kinases .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with Syk and other kinases. The compound is likely to be localized in cellular compartments where Syk is active, such as the cytoplasm and nucleus . Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, although specific details have not been extensively documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

BAY 61-3606 is synthesized through a series of chemical reactions involving imidazopyrimidine and pyridine derivatives The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

BAY 61-3606 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Comparison with Similar Compounds

BAY 61-3606 is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:

Properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQOJVOKBAAAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017352
Record name BAY 61-3606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732983-37-8
Record name BAY-61-3606 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY 61-3606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-61-3606 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY 61-3606
Reactant of Route 2
Reactant of Route 2
BAY 61-3606
Reactant of Route 3
BAY 61-3606
Reactant of Route 4
BAY 61-3606
Reactant of Route 5
BAY 61-3606
Reactant of Route 6
Reactant of Route 6
BAY 61-3606

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.